8-Iodo-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of iodinated naphthalenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one typically involves the iodination of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the reduction of the ketone group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular pathways involved would vary based on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-2(1H)-one: The non-iodinated parent compound.
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated analog.
8-Chloro-3,4-dihydronaphthalen-2(1H)-one: A chlorinated analog.
Uniqueness
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. Iodine is a larger halogen compared to bromine and chlorine, which can affect the compound’s steric and electronic characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
8-iodo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |
InChI Key |
IYGHJMFGVGWPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)I |
Origin of Product |
United States |
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